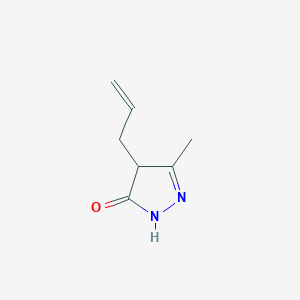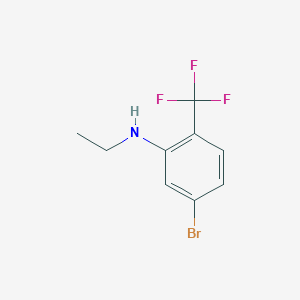![molecular formula C10H11ClO4 B12082172 2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)
2-[2-(4-Chlorophenoxy)ethoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Chlorophenoxy)ethoxy]acetic acid is an organic compound with the molecular formula C10H11ClO4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenyl group and an ethoxyacetic acid moiety, making it a versatile chemical with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenoxy)ethoxy]acetic acid typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Chlorophenoxy)ethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Chlorophenoxy)ethoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Chlorophenoxy)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways In plants, it mimics the action of natural auxins, leading to uncontrolled growth and ultimately plant death This makes it an effective herbicide for controlling broad-leaf weeds
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-Chlorophenoxy)ethoxy]acetic acid can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)acetic acid: This compound lacks the ethoxy group and has different chemical properties and applications.
2-(4-(4-Chlorophenoxy)phenyl)acetic acid:
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: This compound contains an amino group, making it useful as an organic reagent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H11ClO4 |
|---|---|
Molekulargewicht |
230.64 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C10H11ClO4/c11-8-1-3-9(4-2-8)15-6-5-14-7-10(12)13/h1-4H,5-7H2,(H,12,13) |
InChI-Schlüssel |
LOBRPBHDSFYPFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCOCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



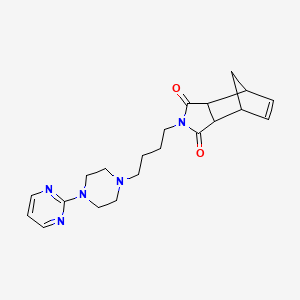
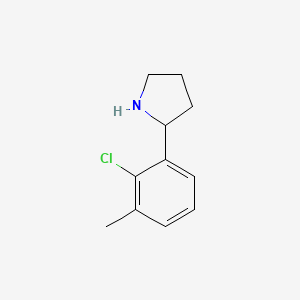

![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)

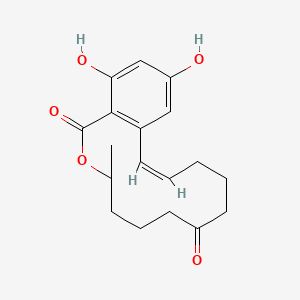
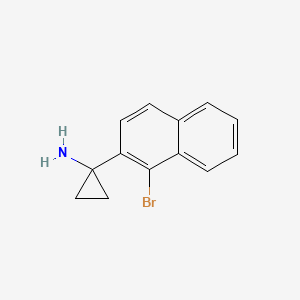
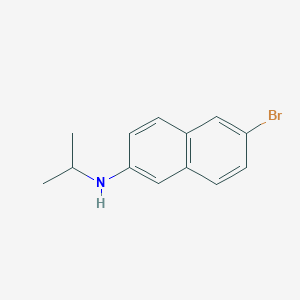

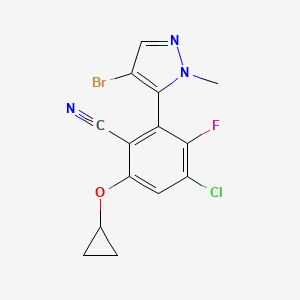
![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
